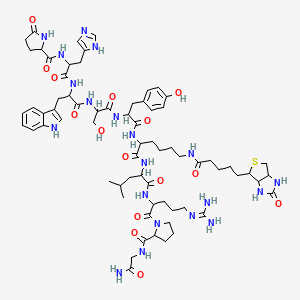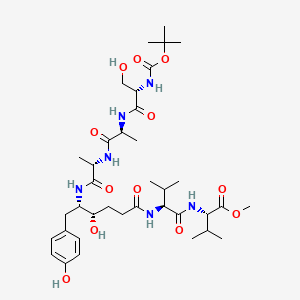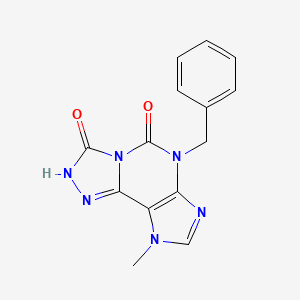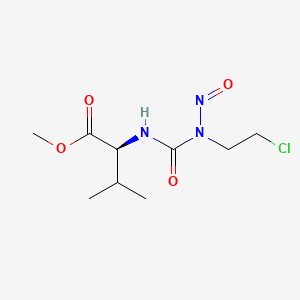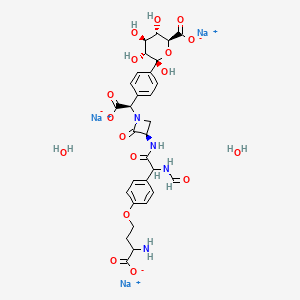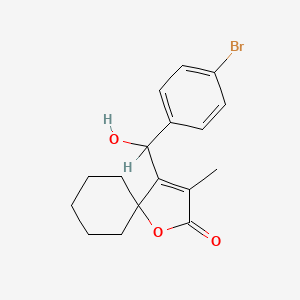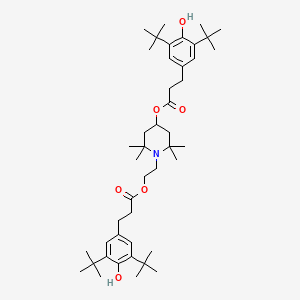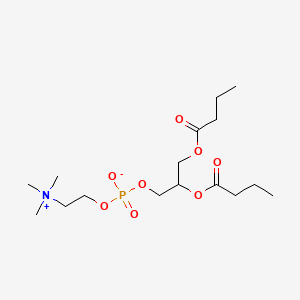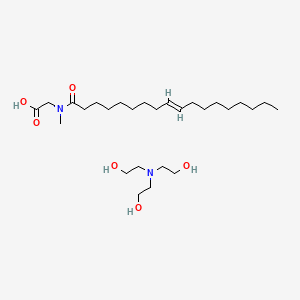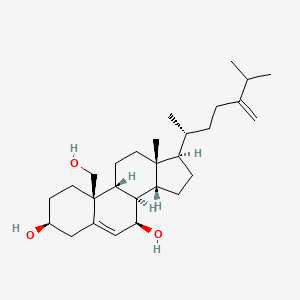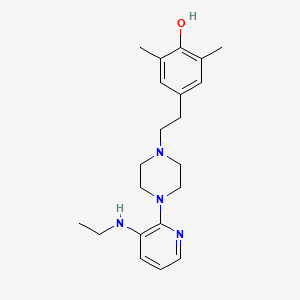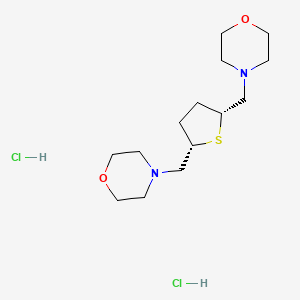
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiacyclopentane ring substituted with morpholinomethyl groups at the 2 and 5 positions, and it is typically found in its dihydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride involves multiple steps, starting with the formation of the thiacyclopentane ring. The morpholinomethyl groups are then introduced through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiacyclopentane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the morpholinomethyl groups or the thiacyclopentane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, reduced thiacyclopentane derivatives, and substituted morpholinomethyl compounds.
Applications De Recherche Scientifique
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The morpholinomethyl groups and thiacyclopentane ring play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-2,5-Dimethylpyrrolidine hydrochloride
- cis-2,5-Diaminobicyclo[2.2.2]octane
- cis-2,5-Dimethyltetrahydrofuran
Uniqueness
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride stands out due to its unique combination of a thiacyclopentane ring and morpholinomethyl groups. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not address effectively.
Propriétés
Numéro CAS |
172753-32-1 |
|---|---|
Formule moléculaire |
C14H28Cl2N2O2S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
4-[[(2S,5R)-5-(morpholin-4-ylmethyl)thiolan-2-yl]methyl]morpholine;dihydrochloride |
InChI |
InChI=1S/C14H26N2O2S.2ClH/c1-2-14(12-16-5-9-18-10-6-16)19-13(1)11-15-3-7-17-8-4-15;;/h13-14H,1-12H2;2*1H/t13-,14+;; |
Clé InChI |
CHCCAVQVNZQCCI-DUFSSLHGSA-N |
SMILES isomérique |
C1C[C@H](S[C@H]1CN2CCOCC2)CN3CCOCC3.Cl.Cl |
SMILES canonique |
C1CC(SC1CN2CCOCC2)CN3CCOCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


